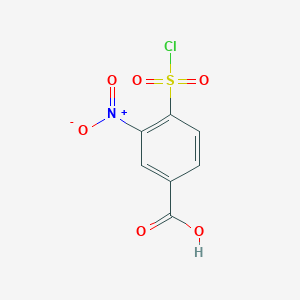

4-(Chlorosulfonyl)-3-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Chlorosulfonyl)-3-nitrobenzoic acid is a chemical compound known for its potential as a building block in organic synthesis. This compound is significant due to its functional groups, which offer diverse reactivity, making it a useful intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

Synthesis Analysis

The synthesis of compounds related to 4-(Chlorosulfonyl)-3-nitrobenzoic acid often involves multistep reactions, utilizing various starting materials to introduce the chloro, sulfonyl, and nitro groups onto the benzoic acid framework. For instance, Křupková et al. (2013) describe the synthesis of 4-Chloro-2-fluoro-5-nitrobenzoic acid, highlighting methodologies that could be adapted for synthesizing 4-(Chlorosulfonyl)-3-nitrobenzoic acid by altering substitution patterns or introducing different functional groups at specific positions on the aromatic ring (Křupková et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 4-(Chlorosulfonyl)-3-nitrobenzoic acid often reveals insights into the arrangement of functional groups and their impact on the overall molecular geometry. Smith (2013) discusses the coordination polymeric structures in sodium salts of 4-chloro-3-nitrobenzoic acid, which can offer insights into the structural aspects of related chloro-nitrobenzoic acids (Smith, 2013).

Chemical Reactions and Properties

The chemical reactivity of 4-(Chlorosulfonyl)-3-nitrobenzoic acid is influenced by its functional groups. The presence of a chlorosulfonyl group could lead to reactions involving nucleophilic substitution, while the nitro group could undergo reduction or participate in electrophilic aromatic substitution reactions. The study by Oruganti et al. (2017) on 2-Chloro-4-nitrobenzoic acid and its molecular salts/cocrystals emphasizes the role of halogen bonds alongside hydrogen bonds, which could be relevant in understanding the reactivity of chloro-nitrobenzoic acids (Oruganti et al., 2017).

Physical Properties Analysis

The physical properties of 4-(Chlorosulfonyl)-3-nitrobenzoic acid, such as melting point, solubility, and crystal structure, can be inferred from studies on similar compounds. For example, the research on the solid-state behavior of 2-chloro-4-nitrobenzoic acid by Barsky et al. (2008) provides valuable information on the polymorphic forms and physical characteristics that could be similar for 4-(Chlorosulfonyl)-3-nitrobenzoic acid (Barsky et al., 2008).

Chemical Properties Analysis

The chemical properties of 4-(Chlorosulfonyl)-3-nitrobenzoic acid, including acidity, reactivity towards various organic and inorganic reagents, and the stability of its functional groups, can be analyzed through comparative studies. Research such as that conducted by Hemmasi et al. (1982) on the synthesis of related benzoic acid derivatives can offer insights into the chemical behavior and reactivity patterns of 4-(Chlorosulfonyl)-3-nitrobenzoic acid (Hemmasi et al., 1982).

Scientific Research Applications

1. Building Block for Heterocyclic Synthesis

4-(Chlorosulfonyl)-3-nitrobenzoic acid serves as a valuable building block in heterocyclic oriented synthesis (HOS). It has been utilized for the preparation of various nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles have significant importance in current drug discovery (Křupková et al., 2013).

2. Solubility Analysis with the Abraham Solvation Parameter Model

The Abraham solvation parameter model has been applied to calculate solute descriptors for 4-(Chlorosulfonyl)-3-nitrobenzoic acid. This model helps in understanding the solubility of this compound in various organic solvents, which is essential for determining its applications in different chemical processes (Stovall et al., 2005).

3. Structural Analysis and Molecular Properties

Studies involving FT-IR and molecular structure analysis, including first-order hyperpolarizability, HOMO and LUMO analysis, have been conducted on derivatives of 4-(Chlorosulfonyl)-3-nitrobenzoic acid. These studies contribute to a deeper understanding of the compound's electronic properties and stability, which are crucial for its application in material science and molecular engineering (Kumar et al., 2014).

4. Photochemical Applications

Research into the photochemical decomposition reactions of nitrobenzoic acid derivatives, including 4-(Chlorosulfonyl)-3-nitrobenzoic acid, has been conducted using surface enhanced Raman scattering (SERS). This provides insights into the photochemical behaviors of these compounds, which is valuable for their potential applications in photodynamic therapy and photochemical synthesis (Franzke & Wokaun, 1992).

5. Halogen Bond Interactions in Molecular Salts/Cocrystals

4-(Chlorosulfonyl)-3-nitrobenzoic acid has been used in crystal engineering to investigate the occurrence of weak halogen bonds in the presence of strong hydrogen bonds. This research contributes to the understanding of molecular interactions in crystal structures, which is important for the development of new pharmaceuticals and materials (Oruganti et al., 2017).

Mechanism of Action

The molecule has two electrophilic sites, the carbon and the S (VI) center . It consists of two electron-withdrawing components, the chlorosulfonyl group (SO 2 Cl) and the isocyanate group (-N=C=O). Because of its resulting electrophilicity, the use of this compound in chemical synthesis requires relatively inert solvents such as chlorocarbons, acetonitrile, and ethers .

Safety and Hazards

properties

IUPAC Name |

4-chlorosulfonyl-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO6S/c8-16(14,15)6-2-1-4(7(10)11)3-5(6)9(12)13/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMHLXHPCXMDLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chlorosulfonyl)-3-nitrobenzoic acid | |

CAS RN |

32571-65-6 |

Source

|

| Record name | 4-(chlorosulfonyl)-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[5.5]undec-2-en-5-one](/img/structure/B2491263.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2491266.png)

![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2491269.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2491278.png)

![Diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate](/img/structure/B2491281.png)